molecular formula C15H11F5O B1594951 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol CAS No. 337-33-7

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol

Cat. No.: B1594951
CAS No.: 337-33-7
M. Wt: 302.24 g/mol
InChI Key: QOBLARAJKUCHMF-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol is a fluorinated organic compound characterized by the presence of five fluorine atoms and two phenyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol typically involves the introduction of fluorine atoms into the propanol structure. One common method is the reaction of 1,1-diphenylpropan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-one.

    Reduction: Formation of 2,2,3,3,3-pentafluoro-1,1-diphenylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug development due to its unique structural properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol involves its interaction with molecular targets through its fluorinated and phenyl groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 2,2,3,3-Tetrafluoro-1-propanol

Uniqueness

2,2,3,3,3-Pentafluoro-1,1-diphenylpropan-1-ol is unique due to the presence of both fluorine atoms and phenyl groups, which impart distinct chemical and physical properties. The combination of these groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F5O/c16-14(17,15(18,19)20)13(21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBLARAJKUCHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285728
Record name 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337-33-7
Record name NSC42691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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